
2-Chloro-7-fluoro-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-fluoro-3-phenylquinoline is a fluorinated quinoline derivative with the molecular formula C15H9ClFN and a molecular weight of 257.69 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields, including medicine and agriculture .
Méthodes De Préparation
The synthesis of 2-Chloro-7-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloro-3-phenylquinoline with a fluorinating agent can yield the desired product . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-7-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-7-fluoro-3-phenylquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-7-fluoro-3-phenylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .
Comparaison Avec Des Composés Similaires
2-Chloro-7-fluoro-3-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
1031928-23-0 |
|---|---|
Formule moléculaire |
C15H9ClFN |
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
2-chloro-7-fluoro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(17)9-14(11)18-15/h1-9H |
Clé InChI |
UXQTUYPCKAAISO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
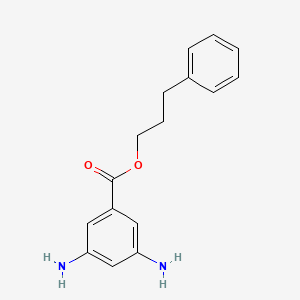
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
methanone](/img/structure/B12622938.png)
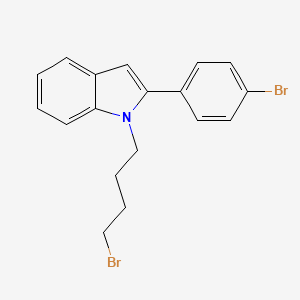
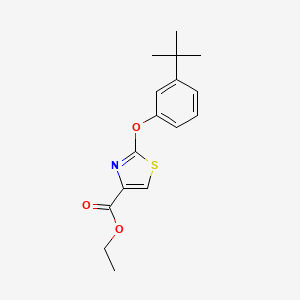
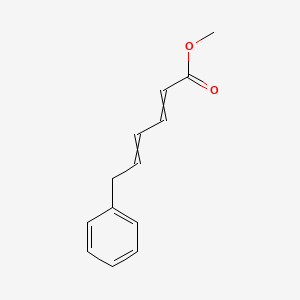
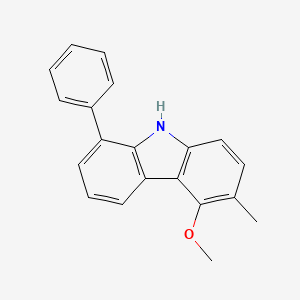
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)

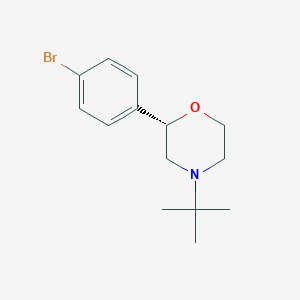
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
